molecular formula C17H17N3O2 B11137630 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide

Cat. No.: B11137630
M. Wt: 295.34 g/mol
InChI Key: VSKQNKHEAAIIHV-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide is a complex organic compound that features an indole ring system fused with a pyridinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide typically involves multiple steps, starting with the formation of the indole core. This is followed by the introduction of the methoxyethyl group and the pyridinecarboxamide moiety. Common reagents used in these reactions include indole derivatives, methoxyethyl halides, and pyridinecarboxylic acids. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole and pyridinecarboxamide groups allow it to bind to proteins, enzymes, and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide is unique due to the combination of the indole and pyridinecarboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-12-11-20-10-8-13-14(6-4-7-16(13)20)19-17(21)15-5-2-3-9-18-15/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

VSKQNKHEAAIIHV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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